molecular formula C14H12ClNO5S B13529285 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid

2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid

Cat. No.: B13529285
M. Wt: 341.8 g/mol
InChI Key: KIHNFFHPSDCHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is a complex organic compound that features a sulfonamide group, a chlorinated aromatic ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid typically involves multiple steps, starting with the chlorination of a hydroxybenzenesulfonamide derivative. This is followed by a coupling reaction with a phenylacetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or bromo derivatives, depending on the substituent introduced.

Scientific Research Applications

2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxybenzenesulfonamide: Shares the sulfonamide and chlorinated aromatic ring but lacks the phenylacetic acid moiety.

    Phenylacetic acid: Contains the carboxylic acid functional group but lacks the sulfonamide and chlorinated aromatic ring.

Uniqueness

2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and phenylacetic acid moieties allows for a broader range of applications compared to its individual components.

Properties

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

2-[3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C14H12ClNO5S/c15-11-5-2-6-12(14(11)19)22(20,21)16-10-4-1-3-9(7-10)8-13(17)18/h1-7,16,19H,8H2,(H,17,18)

InChI Key

KIHNFFHPSDCHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.